3,3-Dichloro-5,5-dimethylpiperidin-2-one
Description
3,3-Dichloro-5,5-dimethylpiperidin-2-one is a six-membered heterocyclic compound featuring a ketone group (piperidin-2-one core) with two chlorine atoms at the 3,3-positions and two methyl groups at the 5,5-positions. The dichloro and dimethyl substituents likely influence its reactivity, solubility, and stability, making it a candidate for halogenation reactions or as a building block in alkaloid synthesis .
Properties
CAS No. |
63624-43-1 |
|---|---|
Molecular Formula |
C7H11Cl2NO |
Molecular Weight |
196.07 g/mol |
IUPAC Name |
3,3-dichloro-5,5-dimethylpiperidin-2-one |
InChI |
InChI=1S/C7H11Cl2NO/c1-6(2)3-7(8,9)5(11)10-4-6/h3-4H2,1-2H3,(H,10,11) |
InChI Key |
ZAKYENDYKUVXTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(=O)NC1)(Cl)Cl)C |
Origin of Product |
United States |
Comparison with Similar Compounds
1,3-Dichloro-5,5-dimethylhydantoin (DCDMH)
- Structural Differences: DCDMH (CAS 118-52-5) is a five-membered hydantoin ring with 1,3-dichloro and 5,5-dimethyl substituents, whereas the target compound has a six-membered piperidinone ring with 3,3-dichloro and 5,5-dimethyl groups . The hydantoin ring contains two nitrogen atoms, while the piperidinone has one nitrogen and one ketone oxygen.
- Physicochemical Properties: Property DCDMH Inferred for 3,3-Dichloro-5,5-dimethylpiperidin-2-one Molecular Formula C₅H₆Cl₂N₂O₂ C₇H₁₀Cl₂NO (estimated) Molecular Weight 197.02 g/mol ~210–220 g/mol (estimated) Melting Point 132–134°C Likely higher due to larger ring (speculative) Water Solubility Practically insoluble Moderately lipophilic (logP ~1.5–2.0 inferred) Reactivity Releases Cl₂ in water Potential stability in aqueous media (unconfirmed)
- Applications: DCDMH is widely used as a halogen donor in chlorination reactions (e.g., chlorolactonizations) and as a disinfectant due to its controlled chlorine release . The target compound’s six-membered ring may offer enhanced stability in organic solvents, making it suitable for pharmaceutical intermediates or asymmetric catalysis .
3,3-Dichloro-5,5-dimethylhydantoin
- Structural Similarity :
- Reactivity: Used in the synthesis of agelastatin A analogs via halogenation, indicating that the 3,3-dichloro configuration is reactive in electrophilic substitutions . The piperidinone analog may exhibit slower reaction kinetics due to reduced ring strain compared to the hydantoin.
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
- Functional Comparison: DDQ is a chlorinated quinone oxidant used in dehydrogenation and oxidation reactions (e.g., converting alcohols to ketones) . While structurally distinct, the dichloro groups in both compounds may participate in electron-deficient reactions. However, the target compound lacks the electron-withdrawing cyano groups of DDQ, limiting its oxidative utility .
3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5,5-dimethyl-2-cyclohexen-1-one
- The addition of a piperazinyl-pyridinyl group in this compound highlights the versatility of dimethyl-substituted ketones in drug discovery.
Key Research Findings and Limitations
- Reactivity Trends: Chlorine positioning (1,3 vs. 3,3) significantly impacts reactivity. DCDMH’s 1,3-dichloro configuration facilitates chlorine release, whereas 3,3-dichloro compounds may favor intramolecular stabilization .
Safety Considerations :
- Data Gaps: Limited experimental data exists for 3,3-Dichloro-5,5-dimethylpiperidin-2-one. Properties and applications are inferred from analogs like DCDMH and hydantoins.
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